molecular formula C17H26O10 B1664474 [(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate CAS No. 52916-96-8

[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate

Cat. No. B1664474
CAS RN: 52916-96-8
M. Wt: 390.4 g/mol
InChI Key: FLOXQRMTDDOZKF-MUIWGTDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate is a type of chemical entity . It is a subclass of [3,5-Dihydroxy-2- [ [7- (hydroxymethyl)-1- [3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta [c]pyran-5-yl]oxy]-6-methyloxan-4-yl] 3- (4-hydroxyphenyl)prop-2-enoate .


Synthesis Analysis

The synthesis of this compound involves the combination of two extraction liquids, which are then concentrated under reduced pressure to a certain concentration . The concentrated solution is placed in a chromatography column containing D101 macroporous resin . The column is eluted with water and 40% and 95% ethanol . The 40% ethanol eluate is collected and concentrated under reduced pressure to an appropriate concentration . The concentrated solution is then separated by semi-preparative liquid chromatography . The elution is performed using an acetonitrile-water (10:90→100:0) gradient .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple hydroxy functions that are glycosylated . The compound has a molecular weight of 638.221070516 daltons and a chemical formula of C₃₀H₃₈O₁₅ .

Scientific Research Applications

Styryllactone Derivatives from Goniothalamus macrophyllus

Another study focused on styryllactone derivatives isolated from Goniothalamus macrophyllus. The molecule investigated had two fused rings comprising a tetrahydro-2H-pyran and a lactone ring. The study provided insights into the molecular structure and interactions within the crystal, offering a foundational understanding of the compound's structural characteristics (Fun et al., 2012).

Biocatalytic Synthesis of Statin Side Chain Intermediate

A biocatalytic method was outlined for synthesizing a key lactonized statin side chain intermediate from its acetate precursor. This process, utilizing pancreatin powder-catalyzed cleavage, is significant for its chemoselectivity and its industrial applicability due to the convenience and economic feasibility of the procedure (Troiani, Cluzeau, & Časar, 2011).

properties

CAS RN

52916-96-8

Product Name

[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate

Molecular Formula

C17H26O10

Molecular Weight

390.4 g/mol

IUPAC Name

[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate

InChI

InChI=1S/C17H26O10/c1-8(19)26-16(2)5-3-9-4-6-24-14(10(9)16)25-15-12(21)11(20)13(22)17(23,7-18)27-15/h4,6,9-15,18,20-23H,3,5,7H2,1-2H3/t9-,10?,11-,12-,13+,14?,15+,16?,17-/m1/s1

InChI Key

FLOXQRMTDDOZKF-MUIWGTDSSA-N

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C

SMILES

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)C

Canonical SMILES

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ajugoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
Reactant of Route 2
[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
Reactant of Route 3
[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
Reactant of Route 4
[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
Reactant of Route 5
[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
Reactant of Route 6
[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate

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